![molecular formula C8H5ClN2O2S3 B3004792 methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate CAS No. 213212-11-4](/img/structure/B3004792.png)

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

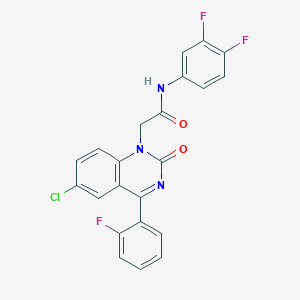

“Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate” is a chemical compound with the linear formula C10H7ClN2O2S2 . It is a solid substance with a molecular weight of 286.76 .

Synthesis Analysis

The synthesis of this compound involves the reactions of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The reactions were optimized with respect to base, temperature, and reaction time .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3/b12-9- .Chemical Reactions Analysis

The dithiazole moiety in this compound has the ability to undergo nucleophilic attacks, thanks to the latent cyano group within the dithiazole moiety . The thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines gives a mixture of thiazolopyridine-2-carbonitriles in low to moderate yields .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 286.76 . The linear formula of this compound is C10H7ClN2O2S2 .Aplicaciones Científicas De Investigación

Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines

The compound can be used in the synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. These are prepared and fully characterized, and they show interesting antitumor, antibacterial, antifungal, and herbicidal activity .

Inhibitor of Serine Proteases

The 1,2,3-dithiazole ring in the compound acts as an inhibitor of several enzymes that are structurally related to serine proteases . This makes it potentially useful in the development of new drugs.

Precursor to Other Heterocycles

The compound can be transformed into useful acyclic functionalities such as cyanothio-formanilides, N-arylcyanoformimidoyl chlorides, and N-arylisothiocyanates . This makes it a valuable precursor in the synthesis of other heterocycles.

Synthesis of 4-Hydroxy-2-quinolones

The compound can be used in the synthesis of 4-Hydroxy-2-quinolones, which are valuable in drug research and development . These compounds show unique biological activities and are used in the synthesis of related four-membered to seven-membered heterocycles .

Biological and Pharmaceutical Importance

The compound has biological and pharmaceutical importance due to its utilities as drugs isolated from naturally occurring compounds . For example, quinines from Cinchona bark have been isolated from natural sources .

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound showed anti-inflammatory and analgesic activities along with ulcerogenic index . This suggests potential applications in the treatment of inflammation and pain.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of this compound are enzymes that are structurally related to serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

The compound acts as an inhibitor of these serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to changes in the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

The inhibition of serine proteases disrupts several biochemical pathways. While the exact pathways affected can vary depending on the specific serine protease targeted, they often include processes such as protein digestion, immune response modulation, and regulation of blood coagulation . The downstream effects of these disruptions can include altered immune response, changes in blood clotting, and potential impacts on cell division .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific serine proteases it inhibits. For instance, inhibiting serine proteases involved in immune response could potentially suppress immune function, while inhibiting those involved in blood coagulation could prevent blood clotting .

Propiedades

IUPAC Name |

methyl 3-[(4-chlorodithiazol-5-ylidene)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S3/c1-13-8(12)5-4(2-3-14-5)10-7-6(9)11-16-15-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSCRMRWEYZHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=C2C(=NSS2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)

![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)